molecular formula C9H14BrNO B8660321 4-[2-(methylamino)ethyl]Phenol hydrobromide CAS No. 61186-07-0

4-[2-(methylamino)ethyl]Phenol hydrobromide

Cat. No.: B8660321
CAS No.: 61186-07-0
M. Wt: 232.12 g/mol
InChI Key: QMVTYJRFLWJZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(methylamino)ethyl]Phenol hydrobromide, also known as N-methyltyramine hydrobromide, is a chemical compound with the molecular formula C9H14BrNO. It is a derivative of phenol and is characterized by the presence of a methylamino group attached to an ethyl chain, which is further connected to the phenol ring. This compound is of interest due to its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(methylamino)ethyl]Phenol hydrobromide typically involves the reaction of 4-hydroxyphenethylamine with methylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as crystallization and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 4-[2-(methylamino)ethyl]Phenol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[2-(methylamino)ethyl]Phenol hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(methylamino)ethyl]Phenol hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as dopamine and norepinephrine. This interaction can modulate various physiological processes, including mood, cognition, and cardiovascular function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This structural feature allows it to interact with specific molecular targets and pathways, making it a valuable compound for research and industrial applications .

Properties

CAS No.

61186-07-0

Molecular Formula

C9H14BrNO

Molecular Weight

232.12 g/mol

IUPAC Name

4-[2-(methylamino)ethyl]phenol;hydrobromide

InChI

InChI=1S/C9H13NO.BrH/c1-10-7-6-8-2-4-9(11)5-3-8;/h2-5,10-11H,6-7H2,1H3;1H

InChI Key

QMVTYJRFLWJZRD-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=C(C=C1)O.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.